1H-imidazo[1,2-a]imidazole hydrochloride 1H-imidazo[1,2-a]imidazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 106538-25-4
VCID: VC4295253
InChI: InChI=1S/C5H5N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H,(H,6,7);1H
SMILES: C1=CN2C=CN=C2N1.Cl
Molecular Formula: C5H6ClN3
Molecular Weight: 143.57

1H-imidazo[1,2-a]imidazole hydrochloride

CAS No.: 106538-25-4

Cat. No.: VC4295253

Molecular Formula: C5H6ClN3

Molecular Weight: 143.57

* For research use only. Not for human or veterinary use.

1H-imidazo[1,2-a]imidazole hydrochloride - 106538-25-4

Specification

CAS No. 106538-25-4
Molecular Formula C5H6ClN3
Molecular Weight 143.57
IUPAC Name 1H-imidazo[1,2-a]imidazole;hydrochloride
Standard InChI InChI=1S/C5H5N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H,(H,6,7);1H
Standard InChI Key CJVBJNPERZCNHS-UHFFFAOYSA-N
SMILES C1=CN2C=CN=C2N1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1H-Imidazo[1,2-a]imidazole hydrochloride consists of a bicyclic core containing two fused imidazole rings, with the hydrochloride salt form enhancing its solubility for pharmacological applications. Key molecular features include:

PropertyValue
CAS Registry Number106538-25-4
Molecular FormulaC₅H₆ClN₃
Molecular Weight143.57 g/mol
IUPAC Name1H-imidazo[1,2-a]imidazole; hydrochloride
SMILESC1=CN2C=CN=C2N1.Cl

The compound exists in equilibrium between two tautomeric forms (Figure 1), a characteristic confirmed through comparative NMR studies of N-methyl derivatives . X-ray crystallography reveals dimeric structures stabilized by intermolecular hydrogen bonds between the N-H group of one molecule and the chloride ion of another .

Synthetic Methodologies

Green Chemistry Approaches

A breakthrough came with the development of microwave-assisted multi-component reactions (Table 1):

Table 1: Optimized conditions for microwave synthesis

ComponentQuantityRole
Aromatic aldehyde2 mmolElectrophilic partner
Benzoyl cyanide1 mmolCyano source
2-Aminoimidazole-4,5-dicarbonitrile1 mmolNucleophilic precursor
Pyridine10 mLSolvent/base
Microwave power300 WEnergy input
Temperature120°CReaction control
Time30 minProcess duration

This method achieves 85–92% yields through consecutive Strecker reactions and cyclocondensation, reducing reaction times from days to minutes compared to traditional reflux methods . The protocol's green credentials derive from atom economy (78–84%) and elimination of toxic catalysts.

Structural and Spectroscopic Analysis

Tautomeric Behavior

Solid-state 15^{15}N NMR studies demonstrate predominant existence as the 1H-tautomer, while solution-phase analyses indicate dynamic equilibrium between 1H- and 3H- forms . Methylation experiments confirm N1 as the most nucleophilic position, with 1-methyl derivatives showing enhanced stability .

Spectroscopic Fingerprints

Key spectroscopic characteristics include:

  • UV-Vis: λmax\lambda_{\text{max}} = 274 nm (ϵ\epsilon = 12,400 L·mol⁻¹·cm⁻¹) in methanol, attributable to π→π* transitions in the conjugated system

  • 1^1H NMR (DMSO-d6d_6): δ 6.68 (d, J = 1.7 Hz, H-4), 6.53 (d, J = 1.7 Hz, H-5), 4.56–4.70 (m, CH), 3.8–3.4 (m, CH₂)

  • IR: Strong absorption at 1640 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (aromatic C=C)

Pharmacological Applications

Neuroprotective Activity

Derivatives like 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone exhibit potent AMPA receptor antagonism (IC₅₀ = 0.30 μM in hippocampal cell cultures), surpassing reference compounds in preventing kainic acid-induced neurotoxicity . Structure-activity relationship (SAR) studies highlight the critical role of the nitro group at position 7 and imidazole substitution at position 8 .

Immunomodulatory Effects

The parent compound demonstrates lymphocyte function-associated antigen-1 (LFA-1) inhibition with Ki_i = 82 nM in binding assays, potentially useful in autoimmune disease treatment . Molecular docking simulations suggest interaction with the I-domain of LFA-1 through hydrogen bonding with Asp137 and Ser139 .

Physicochemical Properties

Solubility and Stability

While aqueous solubility data remains unpublished, calculated LogP values (0.45–1.12) suggest moderate lipophilicity suitable for blood-brain barrier penetration . Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass under nitrogen.

Future Directions

Ongoing research focuses on:

  • Developing enantioselective syntheses using chiral phase-transfer catalysts

  • Optimizing pharmacokinetic profiles through prodrug approaches

  • Exploring applications in organic electronics as n-type semiconductors

The compound's unique combination of synthetic accessibility and biological activity positions it as a promising scaffold for multifunctional drug development. Continued investigation into its supramolecular chemistry and target engagement mechanisms will likely yield novel therapeutic agents within the next decade.

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